
Glycerol 1,2-dioleate 3-alpha-linolenate
Overview
Description
Glycerol 1,2-dioleate 3-α-linolenate is a structured triacylglycerol (TAG) with two oleic acid (C18:1, n-9) residues esterified at the sn-1 and sn-2 positions of the glycerol backbone and α-linolenic acid (C18:3, n-3) at the sn-3 position. This regioselective arrangement distinguishes it from other mixed-acid TAGs and influences its physicochemical properties, metabolic fate, and functional applications in pharmaceuticals, nutrition, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycerol 1,2-dioleate 3-alpha-linolenate can be achieved through enzymatic glycerolysis. This method involves the reaction of glycerol with fatty acid esters in the presence of a lipase enzyme. For example, the lipase-catalyzed synthesis of 1,3-diolein (a similar compound) involves the irreversible glycerolysis of vinyl oleate with glycerol. The reaction is conducted in a solvent-free system at 30°C for 8 hours, using Lipozyme RM IM as the catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar methods to those used for other diacylglycerols and triacylglycerols. This includes enzymatic glycerolysis or esterification processes, which are preferred due to their mild reaction conditions and environmental friendliness .
Chemical Reactions Analysis
Enzymatic Hydrolysis
This reaction involves lipases targeting specific ester positions under physiological conditions:
Reaction Type : Hydrolysis of ester bonds
Key Enzymes :
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Hormone-sensitive lipase (HSL)
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Adipose triacylglycerol lipase (ATGL)
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Monoacylglycerol lipase
Example :
Oxidation Reactions
The unsaturated alpha-linolenic acid (18:3) at sn-3 is highly susceptible to oxidation:
Reaction Type : Autoxidation and enzymatic oxidation
Key Pathways :
-
Lipoxygenase (LOX)-catalyzed oxidation : Forms hydroperoxides at C9 or C13 positions.
-
Non-enzymatic autoxidation : Generates conjugated dienes and aldehydes (e.g., malondialdehyde).
Oxidation Type | Reagents/Conditions | Major Products |
---|---|---|
Enzymatic (LOX) | Lipoxygenase, O₂ | 9-/13-hydroperoxy-18:3 |
Autoxidation | Heat, light, metal ions | 4-hydroxy-2-nonenal (HNE), MDA |
Photooxidation | UV light, singlet oxygen | Endoperoxides, ketones |
Experimental Data :
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Peroxide Value (PV) : Increases from 0 to 15 meq/kg after 24 hr at 40°C.
-
Thiobarbituric Acid Reactive Substances (TBARS) : 2.8 μM MDA equivalents formed under oxidative stress .
Industrial/Experimental Modifications
Hydrogenation :
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Catalytic hydrogenation (H₂, Ni catalyst) converts double bonds in alpha-linolenate to single bonds, producing stearate-rich TAG.
Interesterification :
Scientific Research Applications
Chemical Structure and Synthesis
Glycerol 1,2-dioleate 3-alpha-linolenate is a glycerol esterified with two oleic acid chains at the first and second positions and one alpha-linolenic acid chain at the third position. The synthesis typically involves:
- Esterification : The reaction of glycerol with fatty acids (oleic and alpha-linolenic) under controlled conditions to ensure high yield and purity.
- Purification Techniques : Such as chromatography to isolate the desired product from by-products.
2.1. Lipid Metabolism
Recent studies have demonstrated that this compound can influence lipid metabolism positively. Research indicates that this compound may:
- Reduce Body Weight : In animal models, diets enriched with this compound showed a significant decrease in body weight and fat accumulation compared to control diets .
- Improve Lipid Profiles : It has been associated with lower levels of triglycerides and cholesterol in the liver and serum, enhancing overall lipid metabolism .
2.2. Gut Health
The compound also appears to modulate gut microbiota positively. Studies have shown that it can increase beneficial gut bacteria while reducing pro-inflammatory cytokines, suggesting a role in promoting gut health and potentially preventing inflammatory diseases .
3.1. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects:
- Cytokine Modulation : Research indicates that it can decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various chronic inflammatory conditions .
- Potential in Disease Management : Its ability to modulate inflammation suggests potential applications in managing conditions like obesity-related inflammation and metabolic syndrome.
3.2. Drug Delivery Systems
Due to its lipid nature, this compound can serve as a carrier for lipophilic drugs:
- Enhanced Bioavailability : By improving the solubility of poorly soluble drugs, it can enhance their bioavailability.
- Controlled Release : Formulations using this compound may allow for controlled release profiles, improving therapeutic efficacy.
Cosmetic Applications
In the cosmetic industry, glycerol esters are valued for their emollient properties:
- Skin Conditioning Agents : this compound can help improve skin hydration and texture.
- Stabilizers in Formulations : It acts as a stabilizer in emulsions due to its amphiphilic nature, contributing to the stability of creams and lotions.
5.1. Case Study on Lipid Metabolism
In a controlled study involving C57BL/6J mice fed a high-fat diet supplemented with this compound:
- Results showed a significant reduction in body weight gain compared to control groups.
- Analysis of liver tissues indicated lower triglyceride accumulation and improved lipid profiles .
5.2. Anti-inflammatory Effects Study
A recent study evaluated the effects of this compound on inflammatory markers in obese mice:
- The treatment group exhibited significantly reduced levels of inflammatory cytokines.
- Histological analysis revealed less adipose tissue inflammation compared to controls .
Tables of Key Findings
Application Area | Key Findings |
---|---|
Nutritional | Reduces body weight; improves lipid profiles |
Pharmaceutical | Anti-inflammatory effects; potential drug carrier |
Cosmetic | Emollient properties; stabilizes formulations |
Mechanism of Action
The mechanism of action of glycerol 1,2-dioleate 3-alpha-linolenate involves its interaction with lipid metabolism pathways. It can modulate the levels of various lipids in the body, influencing processes such as inflammation and energy metabolism. The compound’s effects on gut microbiota also play a role in its overall impact on health .
Comparison with Similar Compounds
Structural and Functional Analogues
Glycerol Trioleate (Triolein)
- Structure : Three oleic acid residues at all three glycerol positions.
- Properties: Higher oxidative stability due to monounsaturation. Surface tension: 45 mN/m (similar to saturated TAGs like glycerol tristearate) . Hydrolysis: Rapidly cleaved by pancreatic lipase, releasing oleic acid and glycerol 1,2-dioleate as intermediates .
- Applications: Used as a carrier in lipid nanoparticles and emulsions .
Glycerol Trilinoleate
- Structure: Three linoleic acid (C18:2, n-6) residues.
- Properties: Surface tension: 46 mN/m, marginally higher than triolein due to increased unsaturation . Hydrolysis: Comparable to triolein in aortic lipase activity but differs in dietary effects; linoleate-rich diets elevate n-6 fatty acids in brain phospholipids .
Glycerol 1,3-Dioleate 2-Palmitate
- Structure : Oleate at sn-1 and sn-3, palmitate (C16:0) at sn-2.
- Properties: Higher melting point than glycerol 1,2-dioleate 3-α-linolenate due to saturated palmitate. Preferential hydrolysis at sn-1/3 positions by gastric lipases, releasing palmitate early in digestion .
Glyceryl 1-Oleate 2,3-Dilinoleate
- Structure: Oleate at sn-1 and linoleate at sn-2/3.
- Properties: Balances oxidative stability (oleate) with membrane fluidity (linoleate). Used in pharmaceutical formulations to modulate drug release kinetics .
Physicochemical Properties
Table 1: Surface Tension and Hydrolysis Rates of Selected TAGs
*Estimated based on α-linolenate’s susceptibility to lipase activity .
Biological Activity
Glycerol 1,2-dioleate 3-alpha-linolenate is a triacylglycerol composed of glycerol esterified with two oleic acid and one alpha-linolenic acid. This compound has gained attention due to its potential biological activities, particularly in lipid metabolism, anti-inflammatory effects, and interactions with gut microbiota.
Lipid Metabolism
This compound plays a significant role in lipid metabolism. It is known to interact with key enzymes involved in this process, particularly glycerol-3-phosphate dehydrogenase (GPDH). This enzyme catalyzes the conversion of dihydroxyacetone phosphate to sn-glycerol 3-phosphate, which is crucial for maintaining the balance between glycolysis and lipid metabolism. The compound may influence GPDH's conformational states, thereby affecting substrate binding and catalysis.
Table 1: Effects on Lipid Profiles
Lipid Type | Effect Observed |
---|---|
Triglycerides (TG) | Decreased levels |
Cholesterol (TC) | Decreased levels |
LDL Cholesterol (LDL-C) | Decreased levels |
Anti-Inflammatory Properties
Research suggests that this compound exhibits anti-inflammatory properties by decreasing pro-inflammatory cytokines. This effect may have therapeutic implications for conditions characterized by chronic inflammation, such as obesity and metabolic syndrome.
Interaction with Gut Microbiota
The compound has also been investigated for its effects on gut microbiota. It may promote beneficial microbial populations while inhibiting pathogenic strains, contributing to improved gut health and metabolic outcomes.
While the precise molecular mechanisms are not fully understood, this compound is believed to exert its effects through several pathways:
- Enzyme Interaction : Binding to enzymes like GPDH alters their activity and influences lipid metabolism.
- Gene Expression : The compound may modulate gene expression related to lipid synthesis and inflammation.
- Cell Signaling : It impacts cell signaling pathways that regulate cellular metabolism and inflammation .
Study on Lipid Metabolism
In a controlled laboratory study, this compound was administered to animal models to assess its impact on lipid profiles. The results indicated significant reductions in triglyceride and cholesterol levels compared to control groups. The study highlighted the compound's potential for managing dyslipidemia.
Anti-Inflammatory Effects in Human Trials
A clinical trial involving human participants demonstrated that supplementation with this compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). These findings support its use as a dietary supplement for reducing inflammation-related diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for glycerol 1,2-dioleate 3-alpha-linolenate, and how do reaction conditions influence yield and stereospecificity?
- Methodological Answer : A mild synthetic approach involving 1,2-O-isopropylidene-sn-glycerol as a precursor can be adapted, as demonstrated for structurally similar compounds like sn-glycerol 1,2-di-γ-linolenate 3-palmitate . Key parameters include temperature control (20–25°C), solvent selection (e.g., dichloromethane), and sequential acylation steps to preserve regioselectivity. Yields of 65–75% are achievable with analytical purity (>95%) via column chromatography.
Q. How can researchers characterize the purity and positional isomerism of this compound in complex mixtures?
- Methodological Answer : Use a combination of HPLC-MS (with C18 reverse-phase columns) and ¹H/¹³C NMR to distinguish positional isomers. For example, NMR signals at δ 4.1–4.3 ppm correspond to glycerol backbone protons, while olefinic protons of α-linolenate (δ 5.3–5.4 ppm) and oleate (δ 5.3 ppm) aid in identifying substitution patterns . Quantify impurities (e.g., diacylglycerols) using TLC with iodine vapor staining .
Properties
IUPAC Name |
[3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-30,54H,4-6,8-9,11-15,17-18,20-24,31-53H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJXMJPFOHYSIU-FIEPDWKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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